N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenylthiazole-4-carboxamide
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Overview
Description
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenylthiazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopentyl group, a hydroxyethoxy moiety, and a phenylthiazole carboxamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenylthiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the cyclopentyl and phenylthiazole intermediates. The key steps include:
Formation of the Cyclopentyl Intermediate: This involves the reaction of cyclopentyl bromide with ethylene glycol in the presence of a base such as potassium carbonate to form 1-(2-hydroxyethoxy)cyclopentane.
Synthesis of the Phenylthiazole Intermediate: This step involves the reaction of 2-aminothiazole with benzoyl chloride to form 2-phenylthiazole.
Coupling Reaction: The final step involves coupling the cyclopentyl intermediate with the phenylthiazole intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenylthiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The phenylthiazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst can be employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenylthiazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenylthiazole-4-carboxamide involves its interaction with specific molecular targets. The phenylthiazole moiety can interact with enzyme active sites or receptor binding sites, modulating their activity. The hydroxyethoxy group may enhance solubility and bioavailability, facilitating its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenoxyacetamide
- N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methoxybenzamide
Uniqueness
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-phenylthiazole-4-carboxamide is unique due to its combination of a cyclopentyl group, hydroxyethoxy moiety, and phenylthiazole carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c21-10-11-23-18(8-4-5-9-18)13-19-16(22)15-12-24-17(20-15)14-6-2-1-3-7-14/h1-3,6-7,12,21H,4-5,8-11,13H2,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUXHHLYRULSAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)OCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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